![molecular formula C9H19N3 B11913860 9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
9-Methyl-1,4,9-triazaspiro[5.5]undecane
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Overview
Description
9-Methyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a triazaspiro structure, meaning it contains three nitrogen atoms within its spiro framework. The presence of a methyl group at the 9th position further distinguishes it from other spiro compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4,9-triazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the spiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
9-Methyl-1,4,9-triazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Methyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the production of specific biomolecules. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spiro structure but lacks the methyl group at the 9th position.
1-Oxa-9-azaspiro[5.5]undecane: Another spiro compound with an oxygen atom in place of one of the nitrogen atoms.
9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione: A derivative with additional functional groups, leading to different chemical properties.
Uniqueness
The presence of the methyl group at the 9th position in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
9-Methyl-1,4,9-triazaspiro[5.5]undecane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15N3
- Molecular Weight : 179.25 g/mol
- CAS Number : 1874587-59-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of the METTL3 protein, which is involved in the N6-methyladenosine (m6A) modification of RNA. The inhibition of METTL3 can significantly affect RNA metabolism and gene expression, making it a target for cancer therapies .
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by inhibiting viral replication processes, particularly in the context of HIV-1 protease inhibition .
Biological Activity Overview
Activity Type | Description |
---|---|
Anticancer | Inhibits METTL3, reducing m6A levels in cancer cell lines (e.g., MOLM-13 and PC-3) |
Antiviral | Potentially inhibits HIV-1 protease and other viral enzymes |
Antimicrobial | Exhibits antibacterial activity against various pathogens |
Neuroprotective | May offer protection against neurodegenerative conditions through modulation of signaling pathways |
1. METTL3 Inhibition in Cancer
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited high potency against METTL3 with an IC50 value as low as 0.005 μM. This study highlighted the compound's potential in treating acute myeloid leukemia by modulating RNA methylation processes .
2. Antiviral Properties
Research indicated that this compound could inhibit HIV-1 protease effectively, thereby reducing viral replication rates in infected cells. This suggests a promising avenue for developing antiviral therapeutics based on this compound's structure .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
1,4-Diazepane | GABA receptor modulation | Anxiolytic effects |
Indole Derivatives | Enzyme inhibition (e.g., proteases) | Anticancer and antimicrobial properties |
Other Triazaspiro Compounds | Varying degrees of enzyme inhibition | Potentially diverse biological activities |
Properties
Molecular Formula |
C9H19N3 |
---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C9H19N3/c1-12-6-2-9(3-7-12)8-10-4-5-11-9/h10-11H,2-8H2,1H3 |
InChI Key |
MBHALRTWMUHMKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCCN2 |
Origin of Product |
United States |
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